molecular formula C18H24N2O4S B215815 Ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate

Ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate

Cat. No.: B215815
M. Wt: 364.5 g/mol
InChI Key: SDYRSIWOVMBTOX-UHFFFAOYSA-N
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Description

Ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate is a complex organic compound with the molecular formula C18H24N2O4S It is characterized by the presence of a piperidine ring, a phenyl group, and various functional groups including an ester, a carbamothioyl group, and a methoxy group

Preparation Methods

The synthesis of Ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as esters and ketones.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamothioyl groups, using reagents like alkoxides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific context of its use .

Comparison with Similar Compounds

Ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

ethyl 1-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H24N2O4S/c1-3-24-17(22)14-8-10-20(11-9-14)18(25)19-15-6-4-13(5-7-15)12-16(21)23-2/h4-7,14H,3,8-12H2,1-2H3,(H,19,25)

InChI Key

SDYRSIWOVMBTOX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)CC(=O)OC

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

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